molecular formula C9H11ClF3NO2 B1435651 [2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride CAS No. 1803561-71-8

[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride

Cat. No.: B1435651
CAS No.: 1803561-71-8
M. Wt: 257.64 g/mol
InChI Key: UURHCRQCZBMKNI-UHFFFAOYSA-N
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Description

[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C9H11ClF3NO2 and a molecular weight of 257.64 g/mol . This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry and biology. It is often used as a building block in the synthesis of more complex molecules due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride typically involves the reaction of 2-methoxy-6-(trifluoromethoxy)benzaldehyde with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to the corresponding amine . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for optimizing the synthesis .

Chemical Reactions Analysis

Types of Reactions

[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, [2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride is used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the effects of trifluoromethoxy-substituted phenyl groups on biological systems. It is often employed in the design of enzyme inhibitors and receptor modulators .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride is unique due to the presence of both methoxy and trifluoromethoxy groups. This combination imparts distinct chemical and biological properties, such as enhanced metabolic stability and increased binding affinity to molecular targets . These features make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

[2-methoxy-6-(trifluoromethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2.ClH/c1-14-7-3-2-4-8(6(7)5-13)15-9(10,11)12;/h2-4H,5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURHCRQCZBMKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803561-71-8
Record name Benzenemethanamine, 2-methoxy-6-(trifluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803561-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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